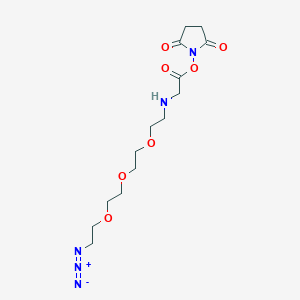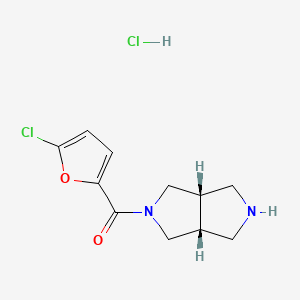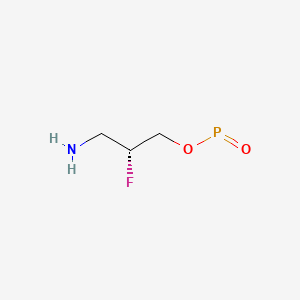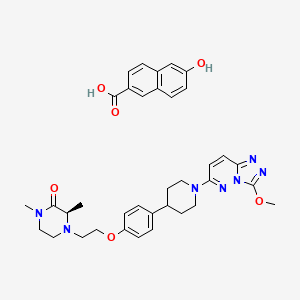
Azido-PEG3-aminoacetic acid-NHS ester
Overview
Description
Azido-PEG3-aminoacetic acid-NHS ester is a non-cleavable linker for bio-conjugation . It contains an Azide group and an NHS group linked through a linear PEG chain . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
Azido-PEG3-aminoacetic acid-NHS ester is a PEG derivative containing an azide group and an NHS ester . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Molecular Structure Analysis
The molecular formula of Azido-PEG3-aminoacetic acid-NHS ester is C14H23N5O7 . It has a molecular weight of 373.4 g/mol .Chemical Reactions Analysis
The azide group in Azido-PEG3-aminoacetic acid-NHS ester can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
Azido-PEG3-aminoacetic acid-NHS ester has a molecular weight of 373.4 g/mol . It is soluble in water, DMSO, DCM, DMF .Scientific Research Applications
Azido-PEG3-aminoacetic acid-NHS ester: An Overview
Azido-PEG3-aminoacetic acid-NHS ester is a PEG derivative containing an azide group and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Bioconjugation
Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule. Azido-PEG3-aminoacetic acid-NHS ester is widely used in bioconjugation with antibodies (ADC), protein, peptide & other molecules . The NHS ester group can react with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond .
Click Chemistry
Click Chemistry is a type of chemical reaction that joins small chemical units together. It is often used in bioconjugation to attach drugs, probes, and other functional molecules to biological targets. The azide group in Azido-PEG3-aminoacetic acid-NHS ester can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
PROTACs Synthesis
PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. Azido-PEG3-aminoacetic acid-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Drug Delivery Systems
Azido-PEG3-aminoacetic acid-NHS ester can be used in the development of drug delivery systems. The PEG spacer can increase the solubility of the drug in aqueous media, improving its bioavailability . The azide group can be used to attach the drug to a carrier molecule via Click Chemistry .
Surface Modification
Azido-PEG3-aminoacetic acid-NHS ester can be used for the modification of surfaces, such as nanoparticles or medical devices. The NHS ester group can react with primary amines on the surface, while the azide group can be used for further functionalization via Click Chemistry .
Biomarker Research
Azido-PEG3-aminoacetic acid-NHS ester can be used in biomarker research. The NHS ester group can be used to label proteins or other biomolecules, which can then be detected using a molecule with an alkyne group .
Development of Diagnostic Tools
Azido-PEG3-aminoacetic acid-NHS ester can be used in the development of diagnostic tools. For example, it can be used to label antibodies or other detection molecules, which can then be used to detect specific biomarkers in biological samples .
Synthesis of Multifunctional Molecules
Azido-PEG3-aminoacetic acid-NHS ester can be used in the synthesis of multifunctional molecules. The azide group can react with an alkyne group on one molecule, while the NHS ester group can react with a primary amine on another molecule, allowing the synthesis of complex molecules with multiple functionalities .
Synthesis of Bioactive Conjugates
Azido-PEG3-aminoacetic acid-NHS ester can be used in the synthesis of bioactive conjugates. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Development of Therapeutic Agents
Azido-PEG3-aminoacetic acid-NHS ester can be used in the development of therapeutic agents. It can be used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Bioimaging
Azido-PEG3-aminoacetic acid-NHS ester can be used in bioimaging applications. The azide group can react with fluorescently labeled alkyne groups, allowing the visualization of the distribution of the molecule in biological systems .
Development of Biosensors
Azido-PEG3-aminoacetic acid-NHS ester can be used in the development of biosensors. The azide group can react with alkyne groups on the surface of a sensor, allowing the attachment of specific detection molecules .
Protein Labeling
Azido-PEG3-aminoacetic acid-NHS ester can be used for protein labeling. The NHS ester group can react with primary amines on the protein, allowing the attachment of the azide group. This azide group can then react with alkyne-tagged molecules, allowing the visualization or detection of the protein .
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O7/c15-18-17-4-6-24-8-10-25-9-7-23-5-3-16-11-14(22)26-19-12(20)1-2-13(19)21/h16H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFDDJSHNLEEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CNCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG3-aminoacetic acid-NHS ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione](/img/structure/B605747.png)
![(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone](/img/structure/B605748.png)


![N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide](/img/structure/B605753.png)

![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)



